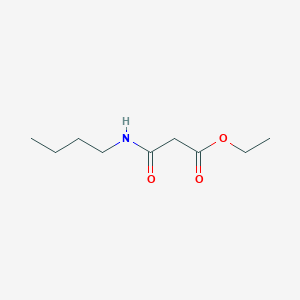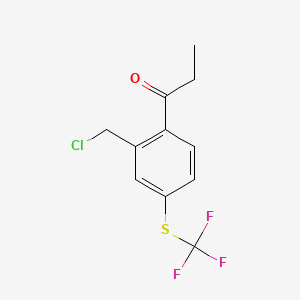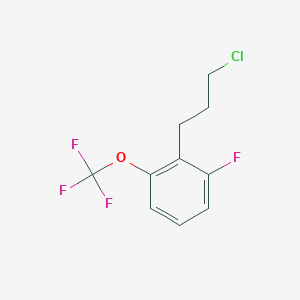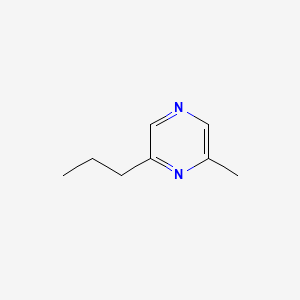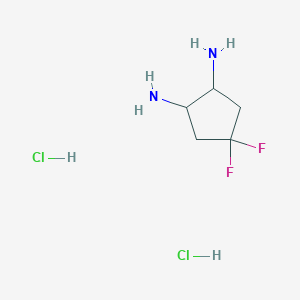
N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Amino Acid Derivative: Starting with the appropriate amino acid, protection of the amino group, and activation of the carboxyl group.
Coupling Reactions: Using coupling reagents such as carbodiimides to form peptide bonds between the amino acid derivatives.
Deprotection and Functionalization: Removal of protecting groups and introduction of additional functional groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations.
Purification Techniques: Chromatography, crystallization, and other separation methods to isolate the desired product.
化学反应分析
Types of Reactions
“N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Nucleophilic substitution reactions at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying enzyme activities and protein interactions.
Medicine
In medicine, it could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide: Similar in structure but with different functional groups or stereochemistry.
Peptide Derivatives: Compounds with similar peptide backbones but different side chains.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.
属性
分子式 |
C19H37N5O5 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-[(2S)-1-[2-aminoethyl-[(2S)-1-amino-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)23-29)17(27)22-15(19(4,5)6)18(28)24(8-7-20)12(3)16(21)26/h11-13,15,29H,7-10,20H2,1-6H3,(H2,21,26)(H,22,27)(H,23,25)/t12-,13?,15+/m0/s1 |
InChI 键 |
JQXFTFYLJUNJLZ-RMTCENKZSA-N |
手性 SMILES |
C[C@@H](C(=O)N)N(CCN)C(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO |
规范 SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)N(CCN)C(C)C(=O)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



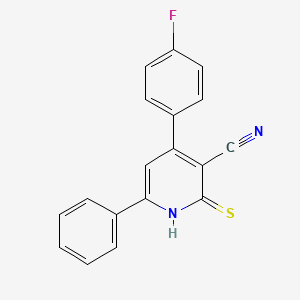
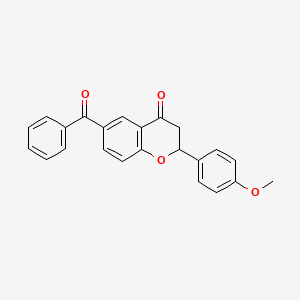
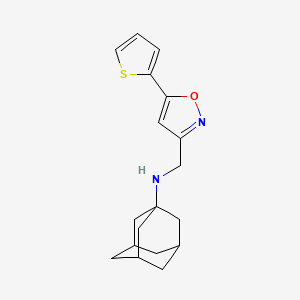
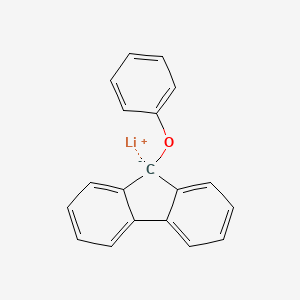

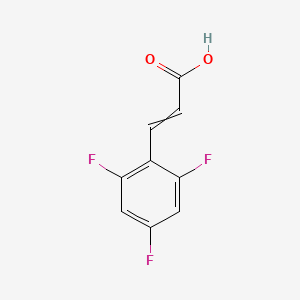
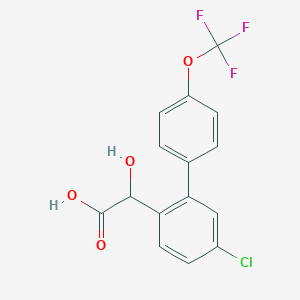
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
